molecular formula C12H13BrO B2792673 1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane CAS No. 1909318-61-1

1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane

Cat. No.: B2792673
CAS No.: 1909318-61-1
M. Wt: 253.139
InChI Key: LFDBJYOWBFFESF-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane is a bicyclic epoxide derivative characterized by a brominated aromatic substituent at the 2-position of the phenyl ring fused to a 7-oxabicyclo[4.1.0]heptane scaffold. This compound belongs to a class of strained epoxides with significant synthetic utility in organic chemistry, particularly in nucleophilic ring-opening reactions and as intermediates for bioactive molecules.

Properties

IUPAC Name

1-(2-bromophenyl)-7-oxabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-10-6-2-1-5-9(10)12-8-4-3-7-11(12)14-12/h1-2,5-6,11H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDBJYOWBFFESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)O2)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane typically involves the cycloaddition reaction of a suitable diene with a bromophenyl-substituted dienophile. One common method is the Diels-Alder reaction, where a bromophenyl-substituted diene reacts with a suitable dienophile under controlled temperature and pressure conditions to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed reactions to achieve high yields and purity. The process typically includes the use of palladium catalysts, ligands, and appropriate solvents to facilitate the cycloaddition reaction and subsequent purification steps to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Features

Compound Name Substituent Position/Type Key Structural Features References
This compound 2-Bromophenyl Electron-withdrawing Br enhances electrophilicity of epoxide
1-Phenyl-7-oxabicyclo[4.1.0]heptane Phenyl Baseline aromatic substituent; used in epoxidation studies
1-(4-Fluorophenyl)-7-oxabicyclo[4.1.0]heptane 4-Fluorophenyl Electron-withdrawing F modulates reactivity
1-(4-Chlorophenyl)-7-oxabicyclo[4.1.0]heptane 4-Chlorophenyl Similar to Br but with lower steric demand
1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane Methyl and oxiranyl groups Industrial epoxy resin precursor (EEW: 84–100 g/eq)

Notes:

  • Bromine’s larger atomic radius and polarizability compared to Cl or F may increase steric hindrance and alter regioselectivity in ring-opening reactions .
  • Electron-withdrawing substituents (e.g., Br, F) enhance the electrophilicity of the epoxide, accelerating nucleophilic attacks .

Key Findings :

  • Shi epoxidation (asymmetric) and mCPBA-mediated epoxidation are prevalent for bicyclic epoxides .
  • Yields vary significantly with substituent type; bulky groups (e.g., trifluoromethyl) reduce yields due to steric effects .

Physicochemical Properties

Table 3: Comparative Physical Data

Compound Name Boiling Point (°C) Density (g/cm³) Viscosity (25°C, cP) Epoxy Equivalent Weight (g/eq) References
This compound N/A N/A N/A N/A
1-Phenyl-7-oxabicyclo[4.1.0]heptane 193.4 (predicted) 0.974 (predicted) 5–30 84–100
3-(1,3-Dioxolan-2-yl)-7-oxabicyclo[4.1.0]heptane N/A N/A N/A N/A
1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane N/A N/A N/A N/A

Notes:

  • Limited experimental data exist for bromophenyl derivatives, but phenyl analogs exhibit low viscosity (5–30 cP) and moderate thermal stability .
  • Epoxy equivalent weights (EEW) are critical for resin formulations, with industrial grades (e.g., TTA20) optimized for coatings and adhesives .

Biological Activity

1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane is a bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes a brominated phenyl group and an oxygen atom within the bicyclic framework. Its molecular formula is C10H10BrOC_{10}H_{10}BrO with a molecular weight of approximately 229.09 g/mol.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation, particularly in prostate cancer cell lines (PC-3). The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Cell Line/Model Mechanism
Study 1AnticancerPC-3 (prostate cancer)Cell cycle arrest and apoptosis induction
Study 2Enzyme inhibitionEnzymatic assaysCompetitive inhibition of target enzymes
Study 3AntimicrobialBacterial strainsDisruption of bacterial cell wall synthesis

Case Study 1: Anticancer Properties

In a study examining the anticancer effects of various bicyclic compounds, this compound was shown to significantly reduce the viability of PC-3 cells when treated at concentrations ranging from 10 to 50 µM over a 48-hour period. The study utilized flow cytometry to assess apoptosis levels, revealing increased annexin V positivity in treated cells, indicating early apoptotic events.

Case Study 2: Enzyme Inhibition

A separate investigation focused on the compound's ability to inhibit specific metabolic enzymes relevant to drug metabolism. In vitro assays demonstrated that at concentrations above 25 µM, the compound effectively inhibited cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Pharmacokinetics

Information regarding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound is limited but essential for understanding its therapeutic potential. Future studies should aim to elucidate these properties to better predict its behavior in biological systems.

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